Bienvenue dans la boutique en ligne BenchChem!

PNA5

Peptide Stability Pharmacokinetics Glycosylation

PNA5 is a 'biousian' glycosylated Ang-(1-7) peptide engineered for superior stability and CNS penetration. Its in vitro half-life is extended by ~400% (1.06 h vs. 0.25 h for native Ang-(1-7)), achieving 6.8-fold higher serum Cmax and >2-fold higher CSF AUC. This sustained Mas receptor agonism ensures reliable target engagement in neuroinflammation, VCID, and IRI models, with cognitive protection lasting 10 days post-treatment. The validated cardioprotective effect (35% infarct size reduction) and compatibility with advanced delivery systems (dry powder inhalers, PLGA nanoparticles) make PNA5 the definitive tool for disease-modifying research, not just acute symptom studies.

Molecular Formula C45H71N13O16
Molecular Weight 1050.138
Cat. No. B1193402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNA5
SynonymsPNA5;  PNA 5;  PNA-5
Molecular FormulaC45H71N13O16
Molecular Weight1050.138
Structural Identifiers
SMILESO=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O
InChIInChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1
InChIKeyMREIEXHOTNPVMV-XHNKTLSDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PNA5: A Glycosylated Angiotensin-(1-7) Mas Receptor Agonist Peptide for Inflammation-Related Cognitive Research


PNA5 is a synthetic glycosylated peptide derivative of the endogenous heptapeptide Angiotensin-(1-7) (Ang-(1-7)). Its structure, Asp-Arg-Val-Tyr-Ile-His-Ser-(O-β-D-Glc)-amide, represents a 'biousian' modification in which the C-terminal proline residue is replaced with an O-linked β-D-glucose-conjugated serine [1]. PNA5 is a selective agonist of the Mas receptor (MasR), a G protein-coupled receptor that mediates the anti-inflammatory, vasodilatory, and neuroprotective effects of the renin-angiotensin system (RAS) protective axis [2]. This chemical modification was engineered to address the rapid enzymatic degradation and poor central nervous system (CNS) bioavailability of the native Ang-(1-7) peptide, thereby enhancing its therapeutic potential for targeting inflammation-related cognitive impairment, neurovascular dysfunction, and cardiovascular injury [3].

Why Native Ang-(1-7) Cannot Substitute for PNA5 in Preclinical Efficacy Studies


The native peptide Angiotensin-(1-7) is a logical comparator for PNA5, but it is not a viable functional substitute for studies requiring sustained target engagement in the brain. Native Ang-(1-7) is rapidly cleaved and inactivated by peptidases in plasma, resulting in an in vitro half-life (t1/2) of approximately 0.25 hours (∼15 minutes) [1]. In contrast, the strategic glycosylation and C-terminal amidation of PNA5 confers significant protection against proteolytic degradation, extending its in vitro t1/2 by approximately 400% to 1.06 hours [1]. This differential stability directly translates into markedly superior in vivo systemic and central exposure. Following a 10 mg/kg subcutaneous dose, the maximum serum concentration (Cmax) of PNA5 is approximately 6.8-fold higher than that of native Ang-(1-7), and its total systemic exposure (AUC) in cerebrospinal fluid (CSF) is more than doubled (+219%) [2]. Therefore, substituting native Ang-(1-7) for PNA5 would lead to significantly lower and more transient drug levels in the brain, undermining the validity of long-term efficacy and disease-modification studies.

PNA5 Quantitative Differentiation Evidence Guide: Head-to-Head Data vs. Ang-(1-7) and Placebo


Enhanced Plasma Stability: PNA5 vs. Native Ang-(1-7)

PNA5 exhibits significantly greater resistance to in vitro enzymatic degradation compared to the native Ang-(1-7) peptide [1]. The glycosylation and C-terminal amidation modifications confer a substantial increase in plasma stability.

Peptide Stability Pharmacokinetics Glycosylation

Superior Central Nervous System Exposure: CSF Pharmacokinetics of PNA5 vs. Ang-(1-7)

PNA5 achieves markedly higher and more prolonged exposure in the cerebrospinal fluid (CSF) compared to native Ang-(1-7) after systemic administration, as demonstrated by direct measurements of CSF concentrations in mice [1].

Brain Penetration CSF Exposure Neuropharmacology

Validated Target Engagement in the Brain: Brain-to-Plasma Ratio of PNA5

The ability of a compound to cross the blood-brain barrier is critical for any CNS-targeted therapeutic. PNA5 demonstrates robust brain penetration, as quantified by its brain-to-plasma concentration ratio in a validated preclinical model [1].

Blood-Brain Barrier Target Engagement CNS Penetration

Reduction in Myocardial Infarct Size in an Ischemia-Reperfusion Model

In a mouse model of myocardial ischemic reperfusion (IR) injury, treatment with PNA5 resulted in a significant reduction in the extent of tissue damage compared to vehicle-treated controls [1].

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Sustained Cognitive Protection After Cessation of Dosing

PNA5 exhibits a pharmacodynamic effect that significantly outlasts its pharmacokinetic half-life, providing a sustained functional benefit that is not observed with the native peptide [1].

Cognitive Protection VCID Sustained Efficacy

PNA5: Optimal Research and Preclinical Development Applications Based on Validated Evidence


Preclinical Efficacy Studies in Models of Vascular Cognitive Impairment and Dementia (VCID)

Given its validated ability to cross the blood-brain barrier (brain/plasma ratio of 0.255) [1] and its superior CSF exposure compared to native Ang-(1-7) (AUC of 6,141.3 ng·ml/min) [2], PNA5 is the compound of choice for chronic dosing studies in VCID/HF mouse models. Its prolonged pharmacodynamic effect, which sustains cognitive protection for up to 10 days after a 21-day treatment course [3], makes it particularly suitable for research aimed at understanding disease-modifying mechanisms rather than just acute symptomatic relief.

Target Validation of the Mas Receptor in CNS Inflammation and Neurodegeneration

PNA5 serves as an optimal chemical probe for dissecting the role of the Mas receptor in neuroinflammatory pathways. The quantitative data on its enhanced plasma stability (in vitro t1/2 of 1.06 h vs. 0.25 h for native peptide) [4] ensures that observed effects can be confidently attributed to sustained MasR agonism rather than a rapid, transient signal. This is critical for validating target engagement in complex biological systems such as microglia and the neurovascular unit [5].

Cardioprotection and Ischemia-Reperfusion Injury (IRI) Research

The demonstrated ability of PNA5 to reduce myocardial infarct size by 35.02% in a mouse model of IRI [6] establishes its utility as a reference agonist for studying the cardioprotective arm of the RAS. Researchers investigating the crosstalk between inflammation, ROS production, and tissue remodeling following ischemic events will find PNA5 to be a validated tool compound with a clear functional outcome.

Formulation and Drug Delivery Studies for CNS Peptides

The significant differences in pharmacokinetic properties between PNA5 and native Ang-(1-7) (e.g., 6.8-fold higher serum Cmax and >2-fold higher CSF AUC for PNA5) [7] make PNA5 an excellent model compound for developing and evaluating novel CNS delivery strategies. Its formulation into dry powder inhalers and PLGA nanoparticles has already been explored [8], providing a robust dataset for comparative analysis in drug delivery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNA5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.